molecular formula C19H20N2O3S B4662804 Ethyl 4-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)benzoate

Ethyl 4-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)benzoate

Cat. No.: B4662804
M. Wt: 356.4 g/mol
InChI Key: QQQZPAWYNGIINH-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)benzoate is an organic compound with a complex structure that includes a pyridine ring, a benzoate ester, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)benzoate typically involves multiple steps. One common method includes the reaction of 3-cyano-4-(methoxymethyl)-6-methylpyridine-2-thiol with ethyl 4-bromomethylbenzoate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Ethyl 4-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)benzoate involves its interaction with specific molecular targets. The cyano group and the pyridine ring can participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The sulfur atom can also form covalent bonds with nucleophilic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Ethyl 4-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)benzoate can be compared with similar compounds such as:

    Ethyl 4-({[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate: This compound has a similar structure but includes a fluorophenyl and trifluoromethyl group, which can alter its chemical properties and biological activity.

    Ethyl 4-({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate: The presence of a methylphenyl group in this compound can influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-4-24-19(22)15-7-5-14(6-8-15)12-25-18-17(10-20)16(11-23-3)9-13(2)21-18/h5-9H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQZPAWYNGIINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=C2C#N)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)benzoate
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Ethyl 4-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)benzoate
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Ethyl 4-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)benzoate
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Ethyl 4-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)benzoate

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